molecular formula C25H25N3O4S2 B2976985 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941972-67-4

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2976985
CAS No.: 941972-67-4
M. Wt: 495.61
InChI Key: KKUJDVIGPCPPTQ-UHFFFAOYSA-N
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Description

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a structurally complex acetamide derivative featuring three key moieties:

  • A 4-(ethylsulfonyl)phenyl group attached to the acetamide core, which may enhance solubility and influence receptor binding through sulfonyl electronegativity.
  • A 4-methoxy-7-methylbenzo[d]thiazol-2-yl substituent, a bicyclic heteroaromatic system likely contributing to π-π stacking interactions and metabolic stability.

For instance, thiazol-2-amine intermediates (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) are synthesized via cyclization reactions between ketones and thiourea , while sulfonyl-containing acetamides are often prepared through nucleophilic substitution or coupling reactions . The ethylsulfonyl group may be introduced via oxidation of thioethers or direct sulfonylation, as seen in derivatives like N-(substituted phenyl)acetamides .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-34(30,31)20-11-9-18(10-12-20)15-22(29)28(16-19-7-5-6-14-26-19)25-27-23-21(32-3)13-8-17(2)24(23)33-25/h5-14H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUJDVIGPCPPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the pyridinylmethyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while substitution reactions on the aromatic rings could introduce various functional groups .

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Sulfonyl Group Variations

  • The target compound’s ethylsulfonyl group differs from methylsulfonyl (e.g., ) or phenylsulfonyl (e.g., ) analogues.

Heterocyclic Moieties

  • The 4-methoxy-7-methylbenzo[d]thiazol group is distinct from simpler thiazoles (e.g., ) or triazoles (e.g., ). The methoxy and methyl substituents likely increase steric bulk and electron-donating effects, altering binding kinetics compared to unsubstituted thiazoles .

Pyridinylmethyl vs. Other Amine Substituents

  • The N-(pyridin-2-ylmethyl) group introduces a secondary amine with a planar aromatic system, contrasting with primary amines (e.g., ) or piperidinyl substituents (e.g., ). This may improve target specificity for enzymes or receptors with hydrophobic pockets .

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS Number: 941884-70-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O4S2C_{19}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of 404.5 g/mol. The compound features several functional groups, including an ethylsulfonyl moiety, a methoxy group, and a benzo[d]thiazole structure, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H20N2O4S2C_{19}H_{20}N_{2}O_{4}S_{2}
Molecular Weight404.5 g/mol
CAS Number941884-70-4

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonyl groups exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains. In a study assessing the antibacterial activity of related compounds, certain derivatives demonstrated up to 97% growth inhibition against MRSA and other Gram-negative bacteria such as E. coli and K. pneumoniae .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties due to the presence of the benzo[d]thiazole moiety. Inhibitory effects on cyclooxygenase (COX) enzymes have been observed in similar compounds, indicating a possible mechanism for reducing inflammation . The specific COX-II inhibitory activity of related thiazole compounds has been documented, suggesting that this compound may share similar properties.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have shown that thiazole-based compounds can induce apoptosis in cancer cells. For example, a derivative demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug . The structure-activity relationship (SAR) analysis highlighted that modifications in the phenyl and thiazole rings significantly influenced cytotoxic activity.

Case Studies

  • Anticancer Efficacy : A study focused on thiazole derivatives showed that modifications in substituents led to enhanced activity against cancer cell lines. Specifically, compounds with electron-withdrawing groups exhibited higher potency .
  • Antimicrobial Evaluation : Another research evaluated various thiazole derivatives against A. baumannii, revealing moderate to high antibacterial activity, with some compounds achieving over 85% inhibition .
  • Inflammation Models : In models simulating inflammatory responses, related compounds demonstrated significant reductions in markers associated with inflammation, supporting their potential therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols, starting with precursor functionalization. For example:

  • Step 1 : Sulfonylation of 4-ethylsulfonylphenyl groups using ethyl chloroacetate under basic conditions (e.g., NaH in THF) .
  • Step 2 : Coupling of the benzo[d]thiazole amine with the pyridinylmethyl group via nucleophilic substitution, often requiring DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) under ultrasonication to enhance reaction efficiency .
  • Yield Optimization : Reaction temperature (0–25°C), solvent polarity, and catalyst loading (e.g., DMAP at 10 mol%) significantly affect yields. Low temperatures reduce side reactions, while ultrasonication improves mixing and kinetics .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing N-(pyridin-2-ylmethyl) from O-methoxy groups). For example, the pyridinylmethyl proton resonates as a triplet at δ 4.5–5.0 ppm due to coupling with adjacent methylene protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₅N₃O₃S₂: 492.1421) .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) to minimize variability .
  • Dose-Response Validation : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., PubChem BioAssay entries) to identify trends or outliers linked to experimental design .

Q. What strategies optimize the compound’s solubility and stability in in vivo studies?

  • Methodology :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility. For example, 20% PEG-400 increases solubility from 0.1 mg/mL to 2.5 mg/mL .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the acetamide group at pH <5 is a common degradation pathway; buffered solutions (pH 7.4) mitigate this .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The ethylsulfonyl group shows strong hydrogen bonding with Lys123 in ATP-binding pockets .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with bioactivity. Hammett constants (σ) for the 4-methoxy group predict enhanced electron-donating effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D tumor spheroids?

  • Methodology :

  • 3D Model Optimization : Use Matrigel-embedded spheroids to mimic tumor microenvironments. Note that penetration barriers in 3D models often reduce apparent cytotoxicity by 10–50% compared to 2D .
  • Pharmacokinetic Profiling : Measure intracellular accumulation via LC-MS/MS. Lower drug concentrations in spheroid cores (vs. monolayers) may explain reduced efficacy .

Experimental Design Considerations

Q. What controls are essential for validating target engagement in kinase inhibition assays?

  • Methodology :

  • Positive/Negative Controls : Include staurosporine (pan-kinase inhibitor) and DMSO-only wells.
  • Off-Target Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts (ΔTm ≥2°C indicates engagement) .

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